
2,6-Diacetoxy naphthalene
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Overview
Description
2,6-Diacetoxy naphthalene is an organic compound with the molecular formula C13H10O4. It is a derivative of naphthoic acid, characterized by the presence of an acetoxy group at the 6-position and a methyl ester group at the carboxylic acid position. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetoxy naphthalene typically involves the esterification of 6-Acetoxy-2-naphthoic acid. One common method is the reaction of 6-Hydroxy-2-naphthoic acid with acetic anhydride to form 6-Acetoxy-2-naphthoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Diacetoxy naphthalene undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 6-Acetoxy-2-naphthoic acid.
Reduction: The compound can be reduced to form 6-Hydroxy-2-naphthoic acid methyl ester.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 6-Acetoxy-2-naphthoic acid.
Reduction: 6-Hydroxy-2-naphthoic acid methyl ester.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,6-Diacetoxy naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diacetoxy naphthalene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The naphthoic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-naphthoic acid methyl ester
- 6-Methoxy-2-naphthoic acid
- 2-Naphthoic acid
Uniqueness
2,6-Diacetoxy naphthalene is unique due to the presence of both an acetoxy group and a methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 6-acetyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-9(15)18-13-6-5-10-7-12(14(16)17-2)4-3-11(10)8-13/h3-8H,1-2H3 |
InChI Key |
FEMLQRZUSKWKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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